![molecular formula C10H14S4 B1200647 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene CAS No. 60147-18-4](/img/structure/B1200647.png)
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene: is an organic compound with the molecular formula C10H14S4 and a molecular weight of 262.478 g/mol . This compound is characterized by its unique bicyclic structure containing four sulfur atoms, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological and medicinal applications are still under investigation. Its sulfur-rich structure suggests it could have interesting biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties .
Wirkmechanismus
The exact mechanism of action for 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is not well-documented. its effects are likely mediated through interactions with biological molecules, such as proteins or nucleic acids, via its sulfur atoms. These interactions could influence various molecular pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 3,6,9,12-Tetrathiabicyclo[9.2.1]dodeca-1(11),7-diene
- 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene-2,5-dione
Comparison: Compared to similar compounds, this compound is unique due to its specific bicyclic structure and the positioning of its sulfur atoms.
Eigenschaften
CAS-Nummer |
60147-18-4 |
---|---|
Molekularformel |
C10H14S4 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
3,6,9,14-tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene |
InChI |
InChI=1S/C10H14S4/c1-2-10-8-13-6-4-11-3-5-12-7-9(1)14-10/h1-2H,3-8H2 |
InChI-Schlüssel |
GFFSEQUFOHFBGI-UHFFFAOYSA-N |
SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
Kanonische SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
Key on ui other cas no. |
60147-18-4 |
Piktogramme |
Irritant |
Synonyme |
3,6,9,14-tetrathiabicyclo(9.2.1)tetradeca-11,13-diene TTBCTD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.